(4S)-4-mercapto-L-proline hydrochloride

説明

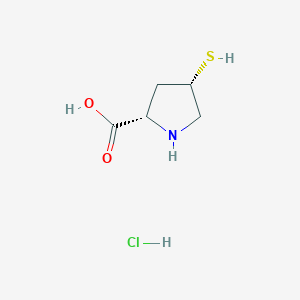

(4S)-4-Mercapto-L-proline hydrochloride is a derivative of the amino acid proline, characterized by the presence of a mercapto group (-SH) at the fourth position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-mercapto-L-proline hydrochloride typically involves the introduction of a mercapto group into the proline structure. One common method includes the reaction of L-proline with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the hydrochloride salt form.

Types of Reactions:

Oxidation: The mercapto group in this compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Nucleophiles such as alkyl halides can react with the mercapto group in the presence of a base.

Major Products:

Oxidation: Formation of disulfides.

Reduction: Formation of the thiol.

Substitution: Formation of substituted proline derivatives.

科学的研究の応用

Chemical Applications

1. Building Block in Organic Synthesis

- Description : (4S)-4-mercapto-L-proline hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of compounds with specific stereochemical configurations.

- Reactions : The thiol group can participate in various chemical reactions, including:

- Nucleophilic substitution : Facilitating the formation of new carbon-sulfur bonds.

- Oxidation : Transforming the thiol into disulfides, which are crucial in stabilizing protein structures.

2. Ligand in Catalysis

- Description : The compound acts as a ligand that can chelate metal ions, enhancing the selectivity and efficiency of catalytic reactions. Its ability to form complexes with metals allows it to be utilized in asymmetric catalysis, promoting the formation of enantiomerically enriched products .

Biological Applications

1. Enzyme Inhibition and Protein Modification

- Mechanism : The mercapto group can form covalent bonds with cysteine residues in proteins, leading to modifications that can inhibit enzyme activity or alter protein functions. This property is being studied for potential therapeutic interventions.

2. Role in Drug Development

- Therapeutic Potential : Research has indicated that this compound may serve as a precursor for developing novel therapeutic agents, particularly those targeting specific biological pathways or diseases.

Medical Applications

1. Antioxidant Properties

- Functionality : The thiol group endows this compound with antioxidant properties, making it a candidate for applications in reducing oxidative stress-related diseases.

2. Peptide Synthesis

- Utility : It can be incorporated into peptides to study their structural and functional dynamics or to develop new peptide-based drugs with enhanced efficacy and stability .

Industrial Applications

1. Production of Specialized Chemicals

- Application : The compound is utilized in creating specialized chemicals and materials due to its unique reactivity profile, which can be harnessed for various industrial processes .

Case Studies

Several studies have highlighted the applications of this compound:

-

Protein Interaction Studies

- Researchers have investigated how this compound modifies protein interactions through its thiol group, providing insights into enzyme mechanisms and potential inhibitors for therapeutic use.

-

Drug Development Research

- Studies have explored its role as a precursor in synthesizing drugs aimed at treating various conditions, including cancer and neurodegenerative diseases.

-

Catalytic Processes

- Investigations into its use as a ligand have demonstrated enhanced catalytic activity in asymmetric synthesis, showcasing its potential for industrial applications.

作用機序

The mechanism of action of (4S)-4-mercapto-L-proline hydrochloride involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The compound may also inhibit enzymes by binding to their active sites, thereby altering their activity.

類似化合物との比較

L-Proline: The parent amino acid without the mercapto group.

4-Hydroxy-L-proline: A hydroxylated derivative of proline.

4-Amino-L-proline: An amino-substituted derivative of proline.

Uniqueness: (4S)-4-Mercapto-L-proline hydrochloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to other proline derivatives. This uniqueness makes it valuable for specific applications where thiol reactivity is desired.

生物活性

(4S)-4-Mercapto-L-proline hydrochloride is a sulfur-containing derivative of the amino acid proline, characterized by the presence of a mercapto group (-SH) at the fourth position of its pyrrolidine ring. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its unique biological activities and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is essential for its biological activity. The mercapto group allows for interactions with thiol-reactive sites on proteins, which can lead to significant modifications in protein function.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClN₁O₂S |

| Molecular Weight | 179.64 g/mol |

| Solubility | Soluble in water |

| Chirality | Chiral (4S configuration) |

The biological activity of this compound primarily stems from its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, altering their catalytic activity. For instance, it has been shown to affect prolyl hydroxylases, which are crucial for collagen synthesis and stability .

- Protein Modification : By modifying protein structures, it can influence processes such as protein folding and stability. This modification is particularly relevant in the context of diseases related to protein misfolding.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : The mercapto group contributes to its antioxidant properties by participating in redox reactions that modulate oxidative stress within cells.

- Neuroprotective Effects : Studies have demonstrated that this compound can protect against oxidative damage in microglial cells, suggesting potential applications in neurodegenerative diseases .

- Role in Protein Folding : It stabilizes protein structures and assists in proper folding mechanisms, which is critical for maintaining cellular functions.

Neuroprotection in Microglial Cells

A study investigating the effects of this compound on microglial cells revealed that co-administration significantly improved cell viability under stress conditions induced by azetidine-2-carboxylic acid (AZE). The findings indicated a reduction in nitric oxide secretion and activation of unfolded protein response (UPR) genes when treated with this compound .

Enzyme Inhibition Studies

Research has shown that this compound effectively inhibits prolyl hydroxylases, enzymes critical for collagen synthesis. This inhibition was quantified using enzyme assays where varying concentrations of the compound were tested against known substrates. The results indicated a dose-dependent inhibition pattern, highlighting its potential as a therapeutic agent targeting fibrotic diseases .

Applications in Drug Development

Due to its unique properties, this compound serves as a valuable building block in drug synthesis. Its incorporation into peptide sequences allows researchers to design molecules with enhanced biological activities, targeting specific receptors or pathways. The chirality of the compound also plays a crucial role in defining the pharmacokinetic and pharmacodynamic profiles of the resulting drugs .

特性

IUPAC Name |

(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUGHYLMLADJFK-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。